molecular formula C25H23ClN4O3S B11075566 2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11075566
M. Wt: 495.0 g/mol
InChI Key: HVFTUFULRVDWHI-UHFFFAOYSA-N
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Description

2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a pyridylmethyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, pyridylmethyl, and ethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-2-33-21-11-9-18(10-12-21)28-23(31)15-22-24(32)30(20-8-5-6-17(26)14-20)25(34)29(22)16-19-7-3-4-13-27-19/h3-14,22H,2,15-16H2,1H3,(H,28,31)

InChI Key

HVFTUFULRVDWHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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